N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Overview
Description
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a fluorescently labeled tripeptide activated with succ-ester . It is a fluorogenic substrate for proteolytic activity .
Molecular Structure Analysis
The empirical formula of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is C29H32N4O8 . The molecular weight is 564.59 . The SMILES string representation of the molecule isCC(N)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2
. Chemical Reactions Analysis
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin has been used in the preparation of the reaction mixture for enzymatic assays . It is used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay and lysosomal hydrolases activity assay .Physical And Chemical Properties Analysis
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a powder form . It is soluble in 50% acetic acid at a concentration of 1 mg/mL, yielding a clear, colorless to light yellow solution . The storage temperature is recommended to be -20°C .Scientific Research Applications
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Enzyme Assays
- Application : “N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin” is used as a substrate in enzyme assays .
- Method : In these assays, the compound is included in the reaction mixture. The enzyme of interest, such as a peptidase, cleaves the compound, releasing a fluorescent product that can be detected and quantified .
- Results : The amount of fluorescence produced is proportional to the activity of the enzyme. This allows researchers to measure the activity of the enzyme in different conditions or in response to various treatments .
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Proteolytic Activity Assay
- Application : This compound is used in proteolytic activity assays of enzymes like serine protease subtilisin carlsberg (SC), neutrophil elastase, trypsin, and chymotrypsin .
- Method : The compound is used as a substrate for these enzymes. The enzymes cleave the compound, releasing a fluorescent product .
- Results : The fluorescence produced is measured, providing a quantitative readout of the proteolytic activity of the enzymes .
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Leucine Aminopeptidase Assay
- Application : This compound is used as a substrate in assays for leucine aminopeptidase .
- Method : The enzyme leucine aminopeptidase cleaves the compound, releasing a fluorescent product that can be detected and quantified .
- Results : The amount of fluorescence produced is proportional to the activity of the enzyme, allowing researchers to measure the activity of leucine aminopeptidase .
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Tripeptidyl Peptidase-1 (TPP1) Enzyme Activity Assay
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Matrix Metalloproteinase-7 (MMP-7) Assay
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Tripeptidyl Peptidase-1 (TPP1) Enzyme Activity Assay
properties
IUPAC Name |
4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPVJKZZYOXPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390826 | |
Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
CAS RN |
71973-79-0 | |
Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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